Pentane-d12 is a fully deuterated, non-polar aliphatic hydrocarbon solvent widely procured for advanced analytical applications, including nuclear magnetic resonance (NMR) spectroscopy and small-angle neutron scattering (SANS). Characterized by a remarkably low freezing point of -130 °C and a low boiling point of 36 °C, it provides a chemically inert, proton-free matrix that is highly volatile . Unlike heavier deuterated alkanes or aromatic solvents, Pentane-d12 is specifically selected when researchers require an ultra-low-temperature liquid phase or the ability to rapidly remove the solvent under mild vacuum without applying thermal stress to sensitive analytes.
Procurement substitution of Pentane-d12 with unlabeled n-pentane is unviable for NMR and SANS workflows due to overwhelming proton signal interference and incompatible neutron scattering length densities[1]. Furthermore, attempting to substitute Pentane-d12 with more common deuterated non-polar solvents like Cyclohexane-d12 or Benzene-d6 leads to catastrophic failure in low-temperature studies; both alternatives freeze near +5 to +6 °C, making them completely useless for cryogenic NMR characterization of transient reactive intermediates. Similarly, substituting with Hexane-d14 introduces a significantly higher boiling point (69 °C), which complicates solvent removal and risks the thermal degradation of delicate organometallic complexes during product isolation.
For the characterization of highly reactive or transient organometallic species, the solvent must remain liquid at cryogenic temperatures. Pentane-d12 exhibits a freezing point of -130 °C, whereas common non-polar deuterated alternatives like Cyclohexane-d12 and Benzene-d6 freeze at +6.5 °C and +5.5 °C, respectively. This massive thermal window allows Pentane-d12 to support sub-zero NMR acquisitions (e.g., at -60 °C to -100 °C) where other solvents would solidify, preventing the destruction of the sample tube and enabling spectral acquisition of transient species [1].
| Evidence Dimension | Freezing Point / Liquid Range |
| Target Compound Data | -130 °C |
| Comparator Or Baseline | Cyclohexane-d12 (+6.5 °C) |
| Quantified Difference | 136.5 °C lower freezing point |
| Conditions | Standard atmospheric pressure, cryogenic NMR conditions |
Enables the spectroscopic characterization of thermally unstable reaction intermediates that decompose at room temperature.
In synthetic workflows involving delicate complexes, solvent removal must be performed without applying destructive heat. Pentane-d12 has a boiling point of 36 °C, allowing for rapid and complete evaporation under mild vacuum at room temperature or below . In contrast, Hexane-d14 boils at 69 °C, requiring stronger vacuum or elevated temperatures for removal, which can induce unwanted decomposition or ligand dissociation in sensitive isolated products .
| Evidence Dimension | Boiling Point / Volatility |
| Target Compound Data | 36 °C |
| Comparator Or Baseline | Hexane-d14 (69 °C) |
| Quantified Difference | 33 °C lower boiling point |
| Conditions | Standard atmospheric pressure solvent evaporation |
Ensures that thermally sensitive synthesized compounds can be isolated without heat-induced degradation during solvent stripping.
In Small-Angle Neutron Scattering (SANS), solvent contrast is critical for resolving polymer or micelle structures. The complete deuteration of Pentane-d12 not only shifts the neutron scattering length density from negative (in protonated pentane) to highly positive, but also measurably increases the molar density due to the shorter C-D bond length [1]. At 50 °C to 150 °C, the molar density of Pentane-d12 is consistently ~0.7% greater than that of unlabeled n-pentane, a critical variable that must be factored into high-pressure SANS data extraction for supercritical fluid-polymer solutions[1].
| Evidence Dimension | Molar Density and Isotopic Contrast |
| Target Compound Data | ~0.7% higher molar density; Positive SLD |
| Comparator Or Baseline | Unlabeled n-pentane (Lower density; Negative SLD) |
| Quantified Difference | ~0.7% increase in molar density across 50-150 °C |
| Conditions | High-pressure SANS conditions (up to 2415 bar) |
Provides the necessary scattering contrast and accurate density parameters required to resolve polymer chain dimensions in SANS.
Due to its exceptionally low freezing point (-130 °C), Pentane-d12 is the premier non-polar solvent for low-temperature NMR studies. It allows researchers to stabilize and observe transient species, such as titanium alkylidynes or fluxional pi-complexes, at temperatures down to -100 °C without solvent crystallization [1].
Pentane-d12 is heavily utilized in SANS to study polymer conformations and reverse micelles in non-polar media. Its deuterated nature provides a strong positive scattering length density, which can be blended with protonated solvents to perfectly match the scattering contrast of target macromolecules and accurately model high-pressure fluid dynamics [2].
For synthetic chemists isolating highly sensitive products, Pentane-d12 serves as an ideal reaction or extraction medium. Its high volatility (bp 36 °C) ensures that the solvent can be stripped away rapidly under mild vacuum, completely avoiding the thermal degradation risks associated with higher-boiling deuterated alkanes like Hexane-d14 .
Flammable;Irritant;Health Hazard